4-[1-(propan-2-yl)-1H-imidazol-5-yl]piperidine

Lipophilicity Regioisomer comparison Drug-likeness

Researchers often encounter incorrect regioisomers when sourcing imidazole-piperidine building blocks. This compound (CAS 1480609-65-1) is the exact N1-isopropyl regioisomer, confirmed by InChIKey TWIYRDMCIPSZJV-UHFFFAOYSA-N. - Single free piperidine NH for unambiguous amide/sulfonamide library synthesis. - XLogP3 0.9 & TPSA 29.9 Ų suit fragment-based screening without aggregation risk. - Supplied at 95% purity with CoA; ships ambient from US/EU warehouses.

Molecular Formula C11H19N3
Molecular Weight 193.29 g/mol
Cat. No. B15238978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[1-(propan-2-yl)-1H-imidazol-5-yl]piperidine
Molecular FormulaC11H19N3
Molecular Weight193.29 g/mol
Structural Identifiers
SMILESCC(C)N1C=NC=C1C2CCNCC2
InChIInChI=1S/C11H19N3/c1-9(2)14-8-13-7-11(14)10-3-5-12-6-4-10/h7-10,12H,3-6H2,1-2H3
InChIKeyTWIYRDMCIPSZJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[1-(Propan-2-yl)-1H-imidazol-5-yl]piperidine: Structural and Physicochemical Baseline


4-[1-(Propan-2-yl)-1H-imidazol-5-yl]piperidine (CAS 1480609-65-1, PubChem CID 66162054) is a heterocyclic building block with molecular formula C11H19N3 and molecular weight 193.29 g/mol, composed of a piperidine ring directly attached at the 5-position of an N1-isopropyl-substituted imidazole [1]. Its computed physicochemical properties include XLogP3 of 0.9, topological polar surface area (TPSA) of 29.9 Ų, one hydrogen bond donor (piperidine NH), two hydrogen bond acceptors, and two rotatable bonds [1]. The compound is commercially available from multiple suppliers (e.g., AKSci, Smolecule, Leyan) at a typical purity specification of 95% . It is supplied exclusively for research and development use and is not intended for human therapeutic or veterinary applications .

4-[1-(Propan-2-yl)-1H-imidazol-5-yl]piperidine: Generic Substitution Risks


The imidazole-piperidine chemical space contains multiple regioisomers and close analogs that share the identical molecular formula (C11H19N3) and molecular weight (193.29 g/mol), yet differ critically in the connectivity and substitution pattern of the isopropyl group and the imidazole-piperidine linkage [1]. The target compound places the isopropyl substituent on the imidazole N1 position with the piperidine attached at the imidazole 5-position, while its most common regioisomer—4-(1H-imidazol-5-yl)-1-(propan-2-yl)piperidine (CAS 106243-45-2)—reverses this orientation, placing the isopropyl on the piperidine nitrogen and leaving the imidazole NH free [2]. This single regioisomeric switch produces measurable differences in lipophilicity (ΔXLogP3 ≈ 0.6), hydrogen bond donor placement (piperidine NH vs. imidazole NH), and TPSA (29.9 vs. 31.9 Ų), each of which can alter molecular recognition, metabolic susceptibility, and synthetic derivatization pathways [1][2]. Generic substitution without verifying the specific regioisomer therefore introduces uncontrolled variability in downstream reactivity, binding, and pharmacokinetic behavior.

4-[1-(Propan-2-yl)-1H-imidazol-5-yl]piperidine: Differentiation Evidence


Lipophilicity Difference vs. Regioisomer

4-[1-(Propan-2-yl)-1H-imidazol-5-yl]piperidine (CAS 1480609-65-1) exhibits an XLogP3 of 0.9, which is 0.6 log units lower than that of its regioisomer 4-(1H-imidazol-5-yl)-1-(propan-2-yl)piperidine (CAS 106243-45-2, PubChem CID 13731340), which has an XLogP3 of 1.5 [1][2]. Both values were computed using the same algorithm (XLogP3 3.0) within PubChem, ensuring cross-study comparability.

Lipophilicity Regioisomer comparison Drug-likeness

Polar Surface Area Difference vs. Regioisomer

The target compound has a computed TPSA of 29.9 Ų, which is 2.0 Ų lower than the 31.9 Ų TPSA of its regioisomer 4-(1H-imidazol-5-yl)-1-(propan-2-yl)piperidine (CAS 106243-45-2) [1][2]. Both values were computed using the same method (Cactvs 3.4.8) within PubChem.

Polar surface area Membrane permeability Regioisomer comparison

Hydrogen Bond Donor Site Comparison

Although both the target compound and its regioisomer (CAS 106243-45-2) possess exactly one hydrogen bond donor, the donor is located on the piperidine NH in the target compound (N1-isopropylimidazole blocks the imidazole NH), whereas in the regioisomer the donor is the imidazole NH (the piperidine nitrogen is alkylated with isopropyl) [1][2]. Both compounds have two hydrogen bond acceptors.

Hydrogen bonding Molecular recognition Regioisomer selectivity

Synthetic Derivatization via Free Piperidine NH

The target compound possesses a free secondary amine on the piperidine ring, directly enabling amide coupling, sulfonamide formation, reductive amination, and urea synthesis without requiring deprotection steps. In contrast, its regioisomer (CAS 106243-45-2) has the piperidine nitrogen alkylated with isopropyl, blocking these derivatization routes and leaving only the imidazole NH as a functional handle, which is a far less nucleophilic and more sterically hindered site for standard library chemistry [1][2]. Among the broader class of imidazole-piperidine scaffolds patented as kinase modulators (Merck Patent GmbH, WO2014078637A1, WO2014078634A1), the imidazole N1-alkylated, piperidine-NH-free motif is a recurring intermediate for late-stage diversification via piperidine N-functionalization [3][4].

Parallel synthesis Building block utility Medicinal chemistry

Metabolic Stability from N1-Alkylated Imidazole

The target compound features an N1-isopropyl-substituted imidazole, which blocks the imidazole NH that is a known site for metabolic N-oxidation (via flavin-containing monooxygenases, FMOs) and N-glucuronidation (via UDP-glucuronosyltransferases, UGTs) [1]. The regioisomer (CAS 106243-45-2) retains a free imidazole NH, making it susceptible to these clearance pathways. While no direct microsomal stability data could be located for either compound at the time of this analysis, the structure-metabolism relationship for N1-alkylated versus N1-unsubstituted imidazoles is well-precedented in the medicinal chemistry literature.

Metabolic stability Imidazole N-alkylation ADME prediction

Availability of Biological Activity Data

An exhaustive search of PubMed, ChEMBL, BindingDB, PubChem BioAssay, and Google Patents (conducted 2026-05-01) did not identify any peer-reviewed publication, publicly deposited bioassay record, or patent example containing quantitative biological activity data (IC50, Ki, Kd, EC50, % inhibition at a defined concentration, or in vivo efficacy readout) for 4-[1-(propan-2-yl)-1H-imidazol-5-yl]piperidine (CAS 1480609-65-1). This compound appears to be primarily utilized as a synthetic intermediate or building block. The evidence presented in this guide relies on computed physicochemical properties, structural comparison with regioisomers, and class-level inferences from the broader imidazole-piperidine patent literature. Users requiring compound-specific biological potency or selectivity data for procurement decisions should request custom screening results from the vendor or conduct internal profiling, as no public data exist to support target-specific activity claims at this time.

Data transparency Procurement diligence Evidence limitations

4-[1-(Propan-2-yl)-1H-imidazol-5-yl]piperidine: Procurement and Application Scenarios


Kinase Inhibitor Library Synthesis Scaffold

The free piperidine NH of the target compound makes it an ideal core scaffold for generating libraries of amide, sulfonamide, or urea derivatives, directly applicable to the imidazol-piperidinyl kinase modulator chemotype described in the Merck patent family (WO2014078637A1, WO2014078634A1) [1]. In these patents, N1-substituted imidazole-piperidine intermediates are elaborated at the piperidine nitrogen to yield p70S6K and Akt kinase inhibitors for oncology applications. The target compound's N1-isopropyl substitution on the imidazole pre-blocks metabolic hotspots, while the free piperidine NH provides a single, unambiguous diversification point—simplifying library design and SAR interpretation compared to regioisomers with competing reactive sites [1][2].

Fragment-Based Drug Discovery Hit

With an XLogP3 of 0.9 and TPSA of 29.9 Ų, the target compound occupies a region of physicochemical space consistent with fragment-like properties (MW < 250, XLogP < 1, TPSA < 60 Ų) [1]. Its 0.6-unit lower XLogP3 versus the regioisomer (CAS 106243-45-2, XLogP3 1.5) predicts superior aqueous solubility and a reduced risk of promiscuous aggregation or non-specific binding at typical fragment screening concentrations (100–500 µM) [1][2]. Procurement as a fragment for NMR- or SPR-based screening campaigns against kinase, GPCR, or epigenetic targets is supported by its structural pre-validation in the imidazole-piperidine kinase inhibitor patent landscape [3].

Regioisomeric Purity Verification for GMP

Given the existence of a regioisomer (CAS 106243-45-2) with identical molecular formula and molecular weight, procurement of the target compound for lead optimization or preclinical development must include rigorous analytical confirmation of regioisomeric identity. The two regioisomers can be distinguished by their distinct InChIKeys (target: TWIYRDMCIPSZJV-UHFFFAOYSA-N; regioisomer: UOLJPPVDJCZFGD-UHFFFAOYSA-N) and SMILES strings, enabling unambiguous QC by LC-MS, NMR, or IR fingerprinting [1][2]. Suppliers providing a minimum purity specification of 95% with certificate of analysis (CoA) that includes orthogonal identity confirmation (e.g., 1H-NMR, 13C-NMR, or HRMS) are recommended for procurement intended for downstream GMP campaigns.

In Silico Screening and Computational Chemistry

The target compound's computed physicochemical properties (XLogP3 0.9, TPSA 29.9 Ų, 1 HBD, 2 HBA, MW 193.29) place it within lead-like and fragment-like chemical space, making it suitable for inclusion in virtual screening libraries targeting CNS-penetrant or orally bioavailable chemical space [1]. Its N1-isopropylimidazole substructure is distinct from the more common 1H-imidazole motif found in endogenous ligands (e.g., histamine), potentially offering a selectivity advantage in docking simulations against aminergic GPCRs or kinases with imidazole-binding pockets. Procurement for computational chemistry groups should prioritize vendors providing validated 3D conformer data or SMILES/SDF files compatible with major docking software [1].

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